N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-sulfamoylphenethyl)oxalamide
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Overview
Description
The compound seems to be a derivative of benzo[d][1,3]dioxol-5-yl, which is a common motif in many bioactive molecules . Compounds with similar structures have been synthesized and evaluated for their anticancer activity against various cancer cell lines .
Synthesis Analysis
Compounds with similar structures have been synthesized via a Pd-catalyzed C-N cross-coupling . Another study reported the preparation of similar compounds via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde .Scientific Research Applications
Antimicrobial Activity
Research on sulfonamide derivatives, such as the combination of sulfamoxole and trimethoprim (CN 3123), highlights their broad-spectrum antimicrobial efficacy against various bacterial infections, including those resistant to other antibiotics. The studies document successful clinical trials showcasing significant therapeutic effects in treating urinary tract infections, gastrointestinal tract infections, and respiratory tract infections, emphasizing the compounds' utility in combating bacterial pathogens (Eckstein, Etzel, & Wesenberg, 1976; Etzel & Wesenberg, 1976).
Enzyme Inhibition and Molecular Docking
Sulfonamide derivatives have been shown to inhibit various enzymes effectively, such as cholesterol esterase and tyrosinase, with potential therapeutic applications in managing conditions like hypercholesterolemia and hyperpigmentation. The studies include synthesis, characterization, and enzyme inhibition assays, complemented by molecular docking studies to understand the binding interactions and mechanisms underlying the inhibitory effects (Alyar et al., 2019).
Antioxidant and Anticancer Properties
Some synthesized sulfonamide derivatives exhibit significant antioxidant and anticancer activities, suggesting their potential as therapeutic agents in managing oxidative stress-related diseases and various cancers. These compounds have been tested in vitro against selected bacterial and fungal strains, showing promising results in free radical scavenging activity and inhibitory effects on cancer cell lines (Badgujar, More, & Meshram, 2017).
Mechanism of Action
Target of Action
The primary targets of this compound are microtubules and their component protein, tubulin . These are crucial structures in the cell, playing a significant role in cell division, intracellular transport, and maintaining cell shape .
Mode of Action
The compound interacts with its targets, the microtubules, by modulating their assembly . This modulation can occur through the suppression of tubulin polymerization or stabilization of the microtubule structure . This interaction leads to a blockade in mitosis, causing cell cycle arrest and inducing apoptosis .
Biochemical Pathways
The compound affects the biochemical pathways related to cell division and apoptosis . By interacting with the microtubules, it disrupts the normal cell cycle, leading to cell cycle arrest at the S phase . This disruption can trigger programmed cell death or apoptosis .
Result of Action
The compound’s action results in significant molecular and cellular effects. It causes cell cycle arrest at the S phase and induces apoptosis in cancer cells . This leads to a reduction in the proliferation of cancer cells and potentially to their elimination .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S/c18-27(23,24)13-4-1-11(2-5-13)7-8-19-16(21)17(22)20-12-3-6-14-15(9-12)26-10-25-14/h1-6,9H,7-8,10H2,(H,19,21)(H,20,22)(H2,18,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USMOWMUZMWFFSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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